1-Benzofuran-3-sulfonyl fluoride
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Overview
Description
1-Benzofuran-3-sulfonyl fluoride is a chemical compound with the IUPAC name benzofuran-3-sulfonyl fluoride . It has a CAS number of 2137578-47-1 . The molecular weight of this compound is 200.19 . It is in the form of a powder .
Synthesis Analysis
Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities . Several natural products bearing benzofuran and its derivatives as a moiety exhibit various biological activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H . The InChI key is KSMQIMVYJFHMKN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 200.19 .Scientific Research Applications
Chemical Synthesis and Drug Discovery
1-Benzofuran-3-sulfonyl fluoride, as a part of the broader family of sulfonyl fluorides, plays a critical role in chemical synthesis and drug discovery. These compounds are valued for their synthetic versatility, serving as pivotal motifs in various chemical reactions. For instance, the radical fluorosulfonylation process allows the generation of alkenyl sulfonyl fluorides from alkenes, offering new pathways to synthesize structures that would otherwise be challenging to create. This method is also extendable to the late-stage fluorosulfonylation of natural products (Nie et al., 2020). Moreover, sulfonyl fluorides act as powerful "click" electrophiles in reactions, contributing to the synthesis of sulfonylated derivatives and expanding the reactivity to encompass both S-Nu and C-C bond formation (Chatelain et al., 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, this compound and its derivatives are utilized for various applications. For example, certain sulfonyl fluoride-based compounds, such as perfluorooctane sulfonyl fluoride (PFOSF), are analyzed due to their environmental persistence and potential health impacts. Advanced analytical methods involving derivatization with benzylamine have been developed to facilitate the quantitative analysis of PFOSF by liquid chromatography/mass spectrometry (LC/MS), enhancing our understanding of its environmental fate (Sun et al., 2011).
Material Science and Sensor Development
In material science and sensor development, derivatives of this compound contribute to the creation of colorimetric and fluorescent sensors. These sensors exhibit high sensitivity and selectivity for certain ions, such as fluoride ions, offering potential applications in environmental monitoring and diagnostics. The interaction mechanisms between these compounds and specific ions are studied to enhance sensor performance and specificity (Wu et al., 2016).
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-benzofuran-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQIMVYJFHMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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